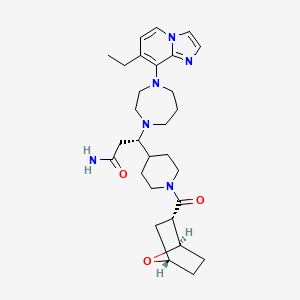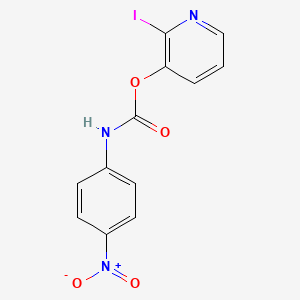
2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 246021-94-3 . It has a molecular weight of 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8IN3O4/c13-11-10 (2-1-7-14-11)20-12 (17)15-8-3-5-9 (6-4-8)16 (18)19/h1-7H, (H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Fluorescent pH Sensors
Researchers have explored the use of heteroatom-containing organic fluorophores, demonstrating their potential in serving as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) characteristics and intramolecular charge transfer (ICT), enabling their application in detecting acidic and basic organic vapors, as well as in solution and solid-state pH sensing. This highlights the compound's utility in environmental monitoring and biochemical assays (Yang et al., 2013).
Antineoplastic Drug Synthesis
A facile synthetic route has been investigated for the preparation of the antineoplastic drug GDC-0449, showcasing the relevance of similar chemical structures in pharmaceutical synthesis. This method emphasizes the use of stable reagents and controlled conditions to achieve high yields, underscoring the significance of such compounds in drug development (Cao et al., 2014).
Nitrobenzene Transformations in Catalysis
The carbonylation reaction of nitrobenzene to carbamate using a specific PdCl2/Fe/I2/Py catalyst system represents a multi-stage process with significant implications in catalysis. This research outlines the complex transformations nitrobenzene undergoes, contributing to our understanding of catalytic systems and their optimization for industrial applications (Skupińska & Karpińska, 2004).
Electrochemical Synthesis of Electrochromic Materials
The electrochemical synthesis of polycarbazole films from compounds with tri-carbazole structures, including ones similar to "2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate," demonstrates their application in creating electrochromic materials. These materials exhibit reversible electrochromic behavior, indicating their potential in smart windows and display technologies (Hsiao & Lin, 2016).
Photodegradation Studies
The study of intramolecular electron transfer in photolabile drugs shows the utility of compounds like "this compound" in understanding drug stability and the mechanisms of photodegradation. Such insights are crucial for the development of stable pharmaceuticals and for predicting their behavior under different environmental conditions (Fasani et al., 2006).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
(2-iodopyridin-3-yl) N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O4/c13-11-10(2-1-7-14-11)20-12(17)15-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQKNAFIBICOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

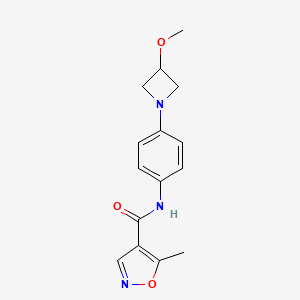
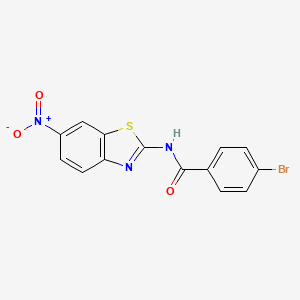
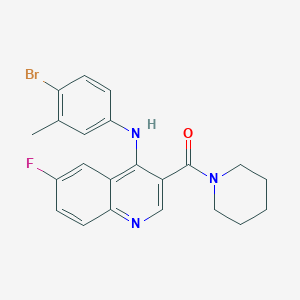

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)
![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)

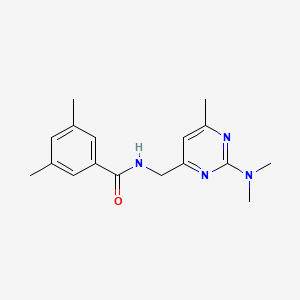

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)
![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2682535.png)
![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)
